3-Chloropyrido[3,4-b]pyrazine

Catalog No.
S8235116
CAS No.
M.F
C7H4ClN3
M. Wt
165.58 g/mol
Availability
In Stock
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3-Chloropyrido[3,4-b]pyrazine

Product Name

3-Chloropyrido[3,4-b]pyrazine

IUPAC Name

3-chloropyrido[3,4-b]pyrazine

Molecular Formula

C7H4ClN3

Molecular Weight

165.58 g/mol

InChI

InChI=1S/C7H4ClN3/c8-7-4-10-5-1-2-9-3-6(5)11-7/h1-4H

InChI Key

QZGMRGJZVLNTLO-UHFFFAOYSA-N

SMILES

C1=CN=CC2=NC(=CN=C21)Cl

Canonical SMILES

C1=CN=CC2=NC(=CN=C21)Cl

3-Chloropyrido[3,4-b]pyrazine is a heterocyclic compound characterized by the molecular formula C7H4ClN3\text{C}_7\text{H}_4\text{ClN}_3. This compound features a pyridine ring fused to a pyrazine ring, with a chlorine atom substituted at the third position of the pyridine moiety. The presence of the chlorine atom significantly influences its chemical properties and biological activities, making it a subject of interest in various fields of research, particularly medicinal chemistry and materials science .

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols, typically in the presence of a base and solvent.
  • Oxidation and Reduction Reactions: The compound can be oxidized to form oxides or reduced to yield derivatives. Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
  • Cyclization Reactions: It can participate in cyclization processes to generate more complex heterocyclic structures.

The versatility of 3-Chloropyrido[3,4-b]pyrazine in synthetic organic chemistry allows for the creation of various derivatives with tailored properties.

Research indicates that 3-Chloropyrido[3,4-b]pyrazine exhibits significant biological activity. It has been studied for its potential as:

  • Antimicrobial Agent: Its derivatives may possess activity against various bacterial strains.
  • Anti-inflammatory Properties: The compound may inhibit pathways involved in inflammation.
  • Anticancer Activity: Certain derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in signaling pathways.

The mechanism of action often involves interaction with molecular targets such as enzymes or receptors, influencing cellular processes.

The synthesis of 3-Chloropyrido[3,4-b]pyrazine can be achieved through several methods:

  • Cyclization of Precursors: A common method involves reacting 3-chloropyridine-2-carboxylic acid with hydrazine hydrate under controlled conditions to facilitate cyclization.
  • Industrial Production: Large-scale synthesis typically employs optimized reaction conditions to maximize yield and purity, often involving purification techniques like recrystallization or chromatography .

These synthetic routes are crucial for producing the compound for both research and industrial applications.

3-Chloropyrido[3,4-b]pyrazine has diverse applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing bioactive molecules, including potential pharmaceuticals.
  • Materials Science: The compound is utilized in developing novel materials with specific electronic and optical properties.
  • Biological Studies: It is employed to investigate biological pathways due to its ability to interact with various molecular targets.

These applications highlight the compound's importance across multiple scientific disciplines.

Interaction studies involving 3-Chloropyrido[3,4-b]pyrazine focus on its binding affinity to biomolecules. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly used to assess interactions with target proteins or enzymes. Understanding these interactions is essential for elucidating the compound's mechanism of action and potential therapeutic effects.

Several compounds share structural similarities with 3-Chloropyrido[3,4-b]pyrazine. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Features
Pyrido[3,4-b]pyrazineParent compoundLacks halogen substituents; serves as a baseline.
3-Bromopyrido[3,4-b]pyrazineBrominated derivativeContains bromine; may exhibit different reactivity.
3-Iodopyrido[3,4-b]pyrazineIodinated derivativeLarger atomic radius; potentially different reactivity due to iodine substitution.

Uniqueness

The presence of the chlorine atom in 3-Chloropyrido[3,4-b]pyrazine enhances its reactivity compared to its analogs. This substitution can influence its biological activity and make it a valuable compound for various applications in medicinal chemistry and materials science. The unique properties derived from this substitution position it favorably among similar compounds in research contexts.

The core structure of 3-chloropyrido[3,4-b]pyrazine consists of a bicyclic system formed by fusion of pyridine and pyrazine rings. The pyrido[3,4-b]pyrazine scaffold is numbered such that the pyridine nitrogen occupies the 1-position, while the pyrazine nitrogens occupy the 4- and 6-positions. The chlorine substituent is located at the 3-position of the pyridine ring, as illustrated in the IUPAC name 3-chloropyrido[3,4-b]pyrazine.

Structural Identifiers

  • InChI: 1S/C₇H₄ClN₃/c8-7-4-10-5-1-2-9-3-6(5)11-7/h1-4H
  • InChIKey: QZGMRGJZVLNTLO-UHFFFAOYSA-N
  • SMILES: ClC1=NC2=C(N1)C=NC=C2

The planar aromatic system enables π-π stacking interactions, while the electron-withdrawing chlorine atom influences electronic properties, as evidenced by its impact on absorption spectra in analogous compounds.

Physicochemical Properties and Spectral Characterization

Key Physicochemical Properties

PropertyValueSource
Molecular weight165.58 g/mol
Physical formSolid, liquid, or semi-solid
Purity≥98%
Storage conditionsInert atmosphere, 2–8°C
SolubilityModerate in polar aprotic solvents

The compound’s solubility profile suggests compatibility with dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), though experimental validation is required for quantitative measurements. Stability under ambient conditions is limited, necessitating inert storage to prevent decomposition.

Spectral Characterization

  • UV-Vis Spectroscopy: Absorption maxima in the 250–300 nm range, typical for conjugated heteroaromatic systems.
  • Infrared (IR) Spectroscopy: Peaks at 680 cm⁻¹ (C–Cl stretch) and 1550–1600 cm⁻¹ (aromatic C=C/C=N vibrations).
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Signals between δ 8.5–9.5 ppm for aromatic protons.
    • ¹³C NMR: Resonances at δ 120–150 ppm for sp² carbons, with the chlorine-bearing carbon deshielded to δ 145 ppm.
  • Mass Spectrometry: Base peak at m/z 165 ([M]⁺), with isotopic clusters confirming chlorine presence.

Comparative studies on thieno[3,4-b]pyrazines highlight the role of substituents in modulating photophysical behavior, suggesting similar structure-property relationships for 3-chloropyrido[3,4-b]pyrazine.

The synthesis of 3-chloropyrido[3,4-b]pyrazine derivatives has historically relied on condensation and cyclization strategies using readily available pyridine and pyrazine precursors.

Condensation of Diaminopyridines with Carbonyl Derivatives

A widely used method involves the reaction of 2,3-diaminopyridine with α-keto aldehydes or their equivalents. For example, glyoxal derivatives undergo condensation under acidic conditions to form the pyrido[3,4-b]pyrazine core, followed by chlorination at the 3-position using phosphorus oxychloride (POCl₃) [2] . This method typically achieves yields of 60–75% and requires precise control of reaction stoichiometry to minimize byproducts.

Table 1: Representative Conditions for Condensation-Based Synthesis

Starting MaterialReagentTemperature (°C)Yield (%)
2,3-DiaminopyridineGlyoxal8068
2,3-DiaminopyridineMethylglyoxal9072
3-Amino-2-chloropyridineOxalyl chloride11065

Cyclization of Functionalized Intermediates

Alternative routes employ cyclization of pre-functionalized intermediates. For instance, 6-hydroxypicolinic acid derivatives react with β-hydroxylamines in the presence of coupling agents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium), facilitating simultaneous amide bond formation and intramolecular alkylation to construct the fused pyridopyrazine system [3]. Chlorination is subsequently performed using N-chlorosuccinimide (NCS) in dichloromethane.

Electrophilic Aromatic Substitution

Post-cyclization functionalization often involves electrophilic chlorination. Treatment of pyrido[3,4-b]pyrazine with chlorine gas or sulfuryl chloride (SO₂Cl₂) in acetic acid introduces chlorine at the 3-position, with regioselectivity governed by the electron-deficient nature of the pyrazine ring . This method requires careful temperature control (-10°C to 0°C) to prevent over-chlorination.

Continuous Flow Manufacturing Strategies for Scalable Production

Continuous flow systems have emerged as critical tools for addressing safety and scalability challenges in the synthesis of nitrogen-rich heterocycles like 3-chloropyrido[3,4-b]pyrazine.

Plug-Flow Reactors for Metalation and Formylation

A two-stage continuous process developed for analogous pyrazolo[3,4-b]pyrazines involves:

  • Metalation/Formylation: 2,6-Dichloropyrazine is treated with i-Pr₂NMgCl·LiCl (MgDA) in tetrahydrofuran (THF) within a plug-flow reactor, generating an unstable aldehyde intermediate. This intermediate is stabilized as a bisulfite adduct to prevent decomposition [1].
  • Cyclization: The adduct reacts with hydrazine in a continuous stirred-tank reactor (CSTR), enabling safe handling of exothermic reactions and gaseous byproducts.

Table 2: Key Parameters in Continuous Flow Synthesis

ParameterStage 1 (Metalation)Stage 2 (Cyclization)
Residence Time (min)1545
Temperature (°C)-2025
Throughput (kg/day)8.26.5

Integrated Purification Modules

In-line liquid-liquid extraction and crystallization units are often coupled with flow reactors to achieve >98% purity without manual intervention. For example, countercurrent extraction with ethyl acetate and water removes unreacted hydrazine, while antisolvent crystallization using heptane yields high-purity 3-chloropyrido[3,4-b]pyrazine [1] .

Multicomponent Reaction Systems for Functionalized Derivatives

Multicomponent reactions (MCRs) provide efficient access to 3-chloropyrido[3,4-b]pyrazines with diverse substituents, reducing isolation steps and improving atom economy.

HATU-Mediated One-Pot Assembly

A one-pot strategy combines 6-hydroxypicolinic acid, β-hydroxylamines, and NCS in the presence of HATU. The reagent concurrently activates the carboxylic acid for amide coupling and the hydroxyl group for intramolecular alkylation, forming the pyridopyrazine skeleton. Subsequent chlorination occurs in situ, yielding 3-chloro derivatives with 70–85% efficiency [3].

Palladium-Catalyzed Coupling Reactions

Functionalization at the 8-position is achieved via Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, 3-chloro-8-bromopyrido[3,4-b]pyrazine reacts with arylboronic acids under palladium catalysis to install biaryl groups, enabling rapid diversification [2] .

Table 3: Selected Multicomponent Reaction Outcomes

ComponentsCatalystProductYield (%)
6-Hydroxypicolinic acidHATU3-Chloro-8-methoxy derivative82
8-Bromo intermediatePd(PPh₃)₄3-Chloro-8-(4-fluorophenyl)78
β-Hydroxylamine derivativeNiCl₂(dppf)3-Chloro-8-cyano68

Solvent-Free Mechanochemical Approaches

Ball milling techniques enable solvent-free synthesis of 3-chloropyrido[3,4-b]pyrazine derivatives. Grinding 2,3-diaminopyridine with chloroacetyl chloride and oxidants like potassium persulfate (K₂S₂O₈) induces cyclization and chlorination simultaneously, achieving 65–70% yields with minimal waste .

The chlorine atom at the 3-position of pyrido[3,4-b]pyrazine exhibits distinctive reactivity patterns characteristic of electron-deficient heterocyclic systems. The presence of both pyridine and pyrazine nitrogen atoms creates a highly electrophilic carbon center at the chlorinated position, facilitating nucleophilic aromatic substitution reactions [1] [2].

The mechanism of nucleophilic substitution at the 3-position follows the classical addition-elimination pathway characteristic of electron-deficient aromatic systems. The nitrogen atoms in both rings exert strong electron-withdrawing effects through both inductive and mesomeric mechanisms, significantly activating the aromatic system toward nucleophilic attack [3]. The relative electron density at the 3-position is substantially reduced compared to the parent pyridine system, with calculated electron densities indicating enhanced electrophilicity at this position [4].

The nucleophilic substitution proceeds through formation of a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing effects of the nitrogen atoms. The stability of this intermediate is enhanced by the ability of both pyridine and pyrazine nitrogen atoms to accommodate negative charge through resonance stabilization [5]. Density functional theory calculations indicate that the LUMO+1 orbital, rather than the LUMO, is primarily involved in the nucleophilic substitution process for 3-chloropyrido[3,4-b]pyrazine, consistent with observations for related dichloropyrazine systems [4].

The relative reactivity of 3-chloropyrido[3,4-b]pyrazine toward nucleophilic substitution is moderate compared to simpler chlorinated azines. While less reactive than 2-chloropyridine or 2-chloropyrimidine, it demonstrates enhanced reactivity compared to 4-chloropyridine [4]. This reactivity pattern reflects the electronic influence of the fused ring system, where the pyrazine nitrogen atoms provide additional electron-withdrawal while the geometric constraints of the fused system modulate the accessibility of the reaction site.

SubstrateMolecular FormulaRelative ReactivityTypical NucleophilesTypical Conditions
3-Chloropyrido[3,4-b]pyrazineC₇H₄ClN₃ModerateAmines, Alcohols, ThiolsBase, 50-130°C
2-Chloropyrido[3,4-b]pyrazineC₇H₄ClN₃HighAmines, Alcohols, OrganometallicsBase, RT-100°C
5-Chloropyrido[3,4-b]pyrazineC₇H₄ClN₃ModerateAmines, Alcohols, ThiolsBase, 50-130°C
7-Chloropyrido[3,4-b]pyrazineC₇H₄ClN₃HighAmines, Piperidines, PyrrolidinesBase, RT-130°C

Common nucleophiles that readily undergo substitution at the 3-position include primary and secondary amines, alcohols, thiols, and organometallic reagents [6] . The reaction conditions typically require the presence of a base such as diisopropylethylamine or potassium carbonate, with reaction temperatures ranging from room temperature to 130°C depending on the nucleophile and desired reaction rate [6] . Microwave irradiation has proven particularly effective for accelerating these transformations, often reducing reaction times from hours to minutes while maintaining high yields [6].

The substituent effects on the nucleophilic substitution reactivity are pronounced. Electron-withdrawing groups on the pyrido[3,4-b]pyrazine core enhance the electrophilicity of the chlorinated position, while electron-donating groups have the opposite effect. The presence of additional nitrogen-containing heterocycles in the structure further modulates the electronic properties and can lead to regioselective substitution patterns when multiple reactive sites are present [8].

Ring Contraction/Expansion Mechanisms in Pyrazino-Pyridine Systems

The pyrido[3,4-b]pyrazine scaffold undergoes various ring transformation reactions that involve contraction, expansion, and rearrangement mechanisms. These transformations represent important synthetic methodologies for accessing diverse heterocyclic frameworks and demonstrate the inherent reactivity of the fused pyrazine-pyridine system [9] [10].

Ring contraction mechanisms in pyrazino-pyridine systems typically proceed through photochemical or thermal pathways. Photochemical ring contractions often involve N-oxide intermediates, where photoirradiation of pyrido[3,4-b]pyrazine N-oxides leads to oxaziridine formation followed by electrocyclic ring opening and subsequent ring closure to form five-membered ring products [11]. The mechanism involves initial N-oxide photoexcitation, followed by N-O bond lengthening and nitrene formation, which undergoes 1,5-electrocyclization to provide the contracted ring system [11].

The thermal ring contraction pathway differs mechanistically, often involving silyl migration processes. Recent studies have demonstrated that pyrido[3,4-b]pyrazine derivatives can undergo ring contraction through formation of dihydropyrazine intermediates, followed by 1,2-silyl migration to generate azomethine ylide species [9] [12]. These ylides subsequently undergo thermally-allowed disrotatory ring-closing reactions to furnish the contracted pyrrolidine-containing products [9].

Ring expansion mechanisms in pyrazino-pyridine systems typically involve carbene or nitrene intermediates generated through photochemical or thermal activation. The expansion process often proceeds through initial formation of seven-membered ring intermediates, which can either be isolated as stable products or undergo further rearrangement to yield alternative ring systems [10]. The mechanism involves N-atom addition to the aromatic system, followed by "sliding" into the ring structure to create bridged intermediates that evolve toward expanded ring architectures [10].

Reaction TypeStarting MaterialProductConditionsYield (%)Mechanism
Ring ContractionPyrido[3,4-b]pyrazine N-oxidePyrrolo[3,4-b]pyrazineLight (365 nm), RT30-60Photochemical rearrangement
Ring ExpansionPyridine derivativesAzepino[3,4-b]pyrazineHeat (150-200°C)40-70Thermal ring expansion
Ring OpeningPyrido[3,4-b]pyrazinePyrazine-carboxylic acidAcid/Base, Heat50-80Nucleophilic ring opening
Ring RearrangementPyrido[3,4-b]pyrazineIsomeric pyrido-pyrazinesHeat (100-150°C)20-50Sigmatropic rearrangement

The benzilic acid rearrangement represents another important ring contraction methodology applicable to pyrido[3,4-b]pyrazine systems. Treatment of cyclic α-diketone derivatives with base leads to ring contraction through carbon-carbon bond migration, providing access to ring-contracted products with high efficiency [11]. This transformation is particularly useful for accessing strained ring systems that are otherwise difficult to prepare through conventional synthetic approaches.

Photochemical ring closure reactions provide complementary pathways for ring formation and modification. Dihydropyrido[3,4-b]pyrazine precursors undergo photocyclization under ultraviolet irradiation to form the fully aromatic pyrido[3,4-b]pyrazine system [13]. The mechanism involves photoexcitation of the dihydro system, followed by oxidative cyclization to establish the aromatic character of the fused ring system [13].

The selectivity of ring transformation reactions can be controlled through appropriate choice of reaction conditions and substrates. Thermal conditions generally favor ring expansion processes, while photochemical conditions promote ring contraction pathways [11]. The presence of electron-withdrawing or electron-donating substituents significantly influences the reaction outcomes, with electron-deficient systems showing enhanced reactivity toward ring expansion and electron-rich systems favoring contraction processes [14].

Coordination Chemistry with Transition Metals

The pyrido[3,4-b]pyrazine core exhibits excellent coordination properties with transition metals due to the presence of multiple nitrogen donor atoms. The heterocyclic scaffold can function as either a monodentate or polydentate ligand, depending on the metal ion and reaction conditions [15] [16]. The coordination behavior is influenced by the electronic properties of the nitrogen atoms, with the pyrazine nitrogens typically exhibiting stronger coordination ability than the pyridine nitrogen due to their reduced basicity and enhanced π-acceptor characteristics [17].

Copper(II) complexes with pyrido[3,4-b]pyrazine derivatives demonstrate particularly interesting coordination chemistry. The formation of two-dimensional polymeric arrays has been observed, where copper centers adopt square pyramidal geometries with four nitrogen donors from bridging pyrido[3,4-b]pyrazine ligands and one axial chloride ligand [18]. The Cu(II) center is displaced approximately 0.9 Å from the plane defined by the nitrogen atoms, indicating significant Jahn-Teller distortion characteristic of d⁹ systems [18].

The coordination of pyrido[3,4-b]pyrazine to copper(II) induces significant polarization of the π-electron density, enhancing the π-acidity of the heterocyclic system [18]. This polarization enables the formation of anion-π interactions with counter-ions such as perchlorate, which occupy cavities within the two-dimensional polymer structure [18]. The distance between perchlorate oxygen atoms and the pyrazine centroid is typically around 3.146 Å, consistent with significant anion-π interactions [18].

Manganese(II), iron(III), cobalt(II), and nickel(II) complexes with pyrido[3,4-b]pyrazine derivatives typically adopt octahedral geometries with the heterocyclic ligand occupying one or more coordination sites [15]. The coordination strength varies significantly with the metal ion, with iron(III) and nickel(II) generally showing the strongest coordination, while manganese(II) exhibits more labile binding behavior [15]. The magnetic properties of these complexes are influenced by the coordination environment, with significant modifications in magnetic susceptibility observed upon ligand coordination [15].

Metal IonCoordination ModeCoordination NumberGeometryStabilityApplications
Cu(II)Bridging bidentate4-5Square pyramidalHigh2D Polymers
Mn(II)Monodentate4-6OctahedralModerateMagnetic materials
Fe(III)Monodentate4-6OctahedralModerateCatalysis
Co(II)Monodentate4-6OctahedralModerateMagnetic materials
Ni(II)Monodentate4-6OctahedralModerateCatalysis
Ru(II)Chelating bidentate6OctahedralVery HighPhotochemistry

Ruthenium(II) complexes with pyrido[3,4-b]pyrazine derivatives demonstrate exceptional stability and unique photochemical properties. The formation of bis(2,2'-bipyridine)ruthenium(II) complexes incorporating pyrido[3,4-b]pyrazine as a bridging ligand results in systems with enhanced metal-metal communication compared to classical polypyridyl analogues [19]. The separation of redox couples in bimetallic complexes suggests effective electronic coupling through the pyrido[3,4-b]pyrazine bridge [19].

The π-acceptor properties of pyrido[3,4-b]pyrazine ligands significantly influence the electronic properties of transition metal complexes. The presence of low-lying π* orbitals facilitates back-bonding interactions with electron-rich metal centers, stabilizing low oxidation states and enhancing the catalytic activity of the resulting complexes [20]. This π-acceptor ability can be tuned through substitution on the heterocyclic core, providing a mechanism for fine-tuning the electronic properties of the metal complexes [20].

Palladium(II) complexes with pyrido[3,4-b]pyrazine ligands typically adopt square planar geometries and demonstrate excellent catalytic activity in cross-coupling reactions [20]. The coordination of the heterocyclic ligand enhances the electrophilicity of the palladium center while providing steric protection through the fused ring system [20]. These complexes have found applications in Suzuki-Miyaura coupling reactions, Heck reactions, and other palladium-catalyzed transformations [20].

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Exact Mass

165.0093748 g/mol

Monoisotopic Mass

165.0093748 g/mol

Heavy Atom Count

11

Dates

Last modified: 01-05-2024

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